molecular formula C13H19N3O2 B1279791 tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 355819-02-2

tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B1279791
CAS No.: 355819-02-2
M. Wt: 249.31 g/mol
InChI Key: YHALGDJDGQKVHY-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: is a complex organic compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a pyridine ring fused to another aromatic ring. This specific compound is characterized by the presence of an amino group, a tert-butyl ester, and a partially saturated naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions

    Formation of the Naphthyridine Core: This step often involves cyclization reactions using appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Esterification: The tert-butyl ester is usually formed by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the naphthyridine ring to a more saturated form.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular pathways. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-amino-1,6-naphthyridine-6(5H)-carboxylate: Similar structure but lacks the 7,8-dihydro modification.

    tert-Butyl 3-aminoquinoline-6-carboxylate: Contains a quinoline ring instead of a naphthyridine ring.

    tert-Butyl 3-aminoisoquinoline-6-carboxylate: Contains an isoquinoline ring.

Uniqueness

tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to its specific structural features, including the 7,8-dihydro modification and the presence of both an amino group and a tert-butyl ester. These features may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-11-9(8-16)6-10(14)7-15-11/h6-7H,4-5,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHALGDJDGQKVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474163
Record name tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355819-02-2
Record name tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
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